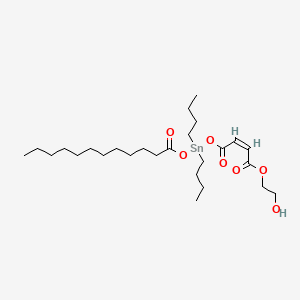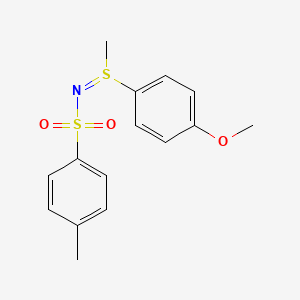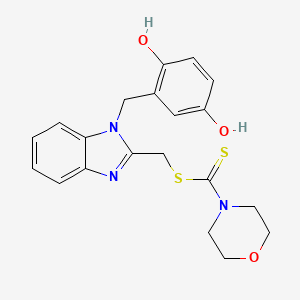
2,5,5-Trimethyl-2-cyclohexene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethyl-2-cyclohexene-1,4-dione typically involves the thermal degradation of β-carotene in an aqueous suspension . This process yields the compound as a major product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from β-carotene suggests that it can be produced on a larger scale using similar degradation processes under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced to form different reduced products.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
2,5,5-Trimethyl-2-cyclohexene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique odor and flavor properties.
作用機序
The mechanism of action of 2,5,5-Trimethyl-2-cyclohexene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
類似化合物との比較
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: This compound shares a similar structure but has a hydroxyl group at the 2-position.
4-Hydroxy-1,1,3-trimethyl-3-cyclohexen-2,5-dione: Another similar compound with a hydroxyl group at the 4-position.
Uniqueness: 2,5,5-Trimethyl-2-cyclohexene-1,4-dione is unique due to its specific structural configuration and the presence of three methyl groups, which contribute to its distinct chemical properties and reactivity.
特性
CAS番号 |
38770-37-5 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
2,5,5-trimethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(11)9(2,3)5-7(6)10/h4H,5H2,1-3H3 |
InChIキー |
BHPAOYFDKBWZDG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(CC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



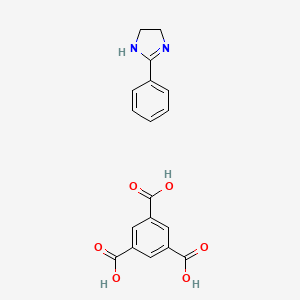
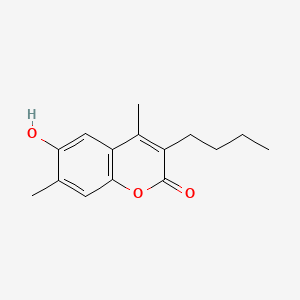

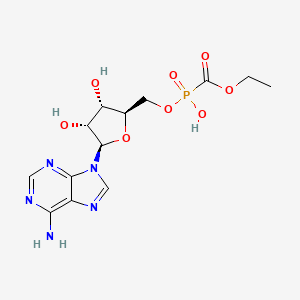
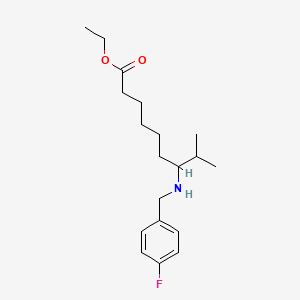

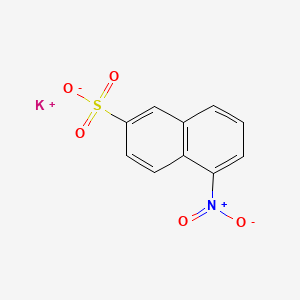
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
